Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
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Overview
Description
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a flavonoid glycoside derived from apigenin, a naturally occurring flavonoid found in many plants. This compound is known for its potential health benefits and is commonly studied for its antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] typically involves the glycosylation of apigenin with rhamnose and galacturonic acid. The reaction conditions often include the use of glycosyl donors and catalysts to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] may involve the extraction of apigenin from plant sources followed by enzymatic or chemical glycosylation. The process is optimized for high yield and purity, ensuring the compound’s suitability for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .
Scientific Research Applications
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying glycosylation reactions.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Studied for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and inflammatory conditions.
Mechanism of Action
The mechanism of action of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] involves its interaction with various molecular targets and pathways. It binds to non-phosphorylated STAT3, decreasing STAT3 phosphorylation and nuclear translocation. This leads to a decline in the expression of CD36, a gene involved in fatty acid transport. Additionally, it influences the PPARγ pathway, which is crucial for regulating lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Linarin (acacetin-7-O-rutinoside)
- Isorhoifolin (apigenin-7-O-rutinoside)
- Diosmin (diosmetin-7-O-rutinoside)
Uniqueness
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is unique due to its specific glycosylation pattern, which imparts distinct biological activities and pharmacokinetic properties compared to other similar flavonoid glycosides .
Properties
CAS No. |
124167-97-1 |
---|---|
Molecular Formula |
C27H28O15 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O15/c1-9-18(31)19(32)22(35)26(38-9)42-24-21(34)20(33)23(25(36)37)41-27(24)39-12-6-13(29)17-14(30)8-15(40-16(17)7-12)10-2-4-11(28)5-3-10/h2-9,18-24,26-29,31-35H,1H3,(H,36,37)/t9-,18-,19+,20+,21-,22+,23-,24+,26-,27+/m0/s1 |
InChI Key |
ONIIEJMYZDRHKM-JHUFFODMSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
melting_point |
347.5°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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